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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy5.5 azide
and its sulfonated derivative, Sulfo-Cy5.5 azide, in single-molecule imaging applications.

These far-red fluorescent probes are ideal for high-resolution studies due to their brightness,

photostability, and suitability for bioorthogonal labeling.

Introduction to Cy5.5 Azide in Single-Molecule
Imaging
Cy5.5 azide is a fluorescent dye belonging to the cyanine family, which is widely used in

biological research.[1] It is functionalized with an azide group, enabling its covalent attachment

to biomolecules through "click chemistry".[2] This highly specific and efficient bioorthogonal

reaction allows for the precise labeling of proteins, nucleic acids, and other molecules in

complex biological environments, including living cells.[2] The spectral properties of Cy5.5
azide, particularly its emission in the far-red region of the spectrum, are advantageous for

single-molecule imaging as this reduces autofluorescence from biological samples, leading to a

higher signal-to-noise ratio.[2][3]

The sulfonated version, Sulfo-Cy5.5 azide, offers enhanced water solubility, which minimizes

aggregation and non-specific binding, making it particularly suitable for labeling sensitive

proteins and for applications in aqueous buffers.[4][5] These characteristics make Cy5.5 azide
and its derivatives powerful tools for advanced imaging techniques such as single-molecule
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Förster Resonance Energy Transfer (smFRET) and single-molecule localization microscopy

(SMLM) techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM).[4][6]

Data Presentation: Photophysical Properties
The selection of a fluorophore for single-molecule imaging is critically dependent on its

photophysical characteristics. The table below summarizes the key properties of Cy5.5 azide
and Sulfo-Cy5.5 azide.

Property Cy5.5 Azide Sulfo-Cy5.5 Azide References

Excitation Maximum

(λex)
~675 - 684 nm ~673 - 678 nm [4][5]

Emission Maximum

(λem)
~694 - 710 nm ~691 - 707 nm [4][5]

Molar Extinction

Coefficient (ε)

~209,000 - 250,000

M⁻¹cm⁻¹

~190,000 - 250,000

M⁻¹cm⁻¹
[4][5]

Quantum Yield (Φ) ~0.2 - 0.28 Not Specified

Reactive Group Azide (-N₃) Azide (-N₃) [5]

Partner Group

Terminal Alkyne,

Strained Alkyne (e.g.,

DBCO, BCN)

Terminal Alkyne,

Strained Alkyne (e.g.,

DBCO, BCN)

[5]

Solubility

Poorly soluble in

water; requires

organic co-solvents

(e.g., DMSO, DMF)

High water solubility

Experimental Workflows and Signaling Pathways
Bioorthogonal Labeling Workflow
The general workflow for labeling a target protein with Cy5.5 azide involves two main steps:

the introduction of a bioorthogonal handle (an alkyne) into the protein, followed by the click

chemistry reaction with the azide-functionalized dye.
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Bioorthogonal labeling workflow for Cy5.5 azide.

dSTORM Experimental Workflow
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Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution technique

that relies on the stochastic photoswitching of fluorophores. The workflow involves sample

preparation, imaging, and data analysis to reconstruct a super-resolved image.[6]
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dSTORM experimental workflow.
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Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Proteins in Solution
This protocol describes the labeling of a purified protein containing an alkyne modification with

Cy5.5 azide using a copper-catalyzed click reaction.

Materials:

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

Cy5.5 azide

Anhydrous DMSO or DMF

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

Sodium ascorbate stock solution (500 mM in water, freshly prepared)

Spin desalting columns

Procedure:

Protein Preparation: Ensure the protein solution is in an amine-free buffer.[7] If necessary,

perform a buffer exchange using a spin desalting column. The protein concentration should

ideally be 2-10 mg/mL.[7]

Prepare Cy5.5 Azide Stock Solution: Dissolve Cy5.5 azide in anhydrous DMSO or DMF to a

concentration of 10 mM.

Prepare Click Reaction Cocktail: For a 500 µL reaction, combine the following in order:

445 µL of the alkyne-modified protein solution.

10 µL of 50 mM CuSO₄ stock solution (final concentration: 1 mM).[6]
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25 µL of 50 mM THPTA stock solution (final concentration: 2.5 mM).[6]

10 µL of 1 mM Cy5.5 azide working solution (diluted from the 10 mM stock in DMSO or

water; final concentration: 20 µM).[6]

Initiate the Reaction: Immediately before adding to the protein solution, add 10 µL of freshly

prepared 500 mM sodium ascorbate to the reaction cocktail (final concentration: 10 mM).[6]

Mix gently.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification of Labeled Protein: Remove excess, unreacted Cy5.5 azide and reaction

components using a spin desalting column equilibrated with the desired storage buffer (e.g.,

PBS, pH 7.4).

Characterization: Determine the degree of labeling (DOL) and protein concentration by

measuring the absorbance at 280 nm and the absorbance maximum of Cy5.5 (around 678

nm).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC) for Live Cell Imaging
This protocol outlines the labeling of live cells expressing biomolecules modified with a strained

alkyne (e.g., DBCO) with Sulfo-Cy5.5 azide.

Materials:

Cells expressing the strained alkyne-modified biomolecule

Sulfo-Cy5.5 azide

Cell culture medium

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

DMSO or water for stock solution
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Procedure:

Cell Preparation: Culture cells expressing the strained alkyne-modified biomolecule in a

suitable imaging dish (e.g., glass-bottom dish).

Prepare Labeling Medium: Prepare a stock solution of Sulfo-Cy5.5 azide in DMSO or water.

Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10

µM.[4]

Labeling: Replace the existing cell culture medium with the labeling medium.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[4]

Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove

unbound dye.[4]

Imaging: Replace with fresh live-cell imaging buffer. The cells are now ready for live-cell

single-molecule imaging.[4]

Protocol 3: Single-Molecule FRET (smFRET) Imaging
This protocol provides a general framework for an smFRET experiment using a Cy3-labeled

donor molecule and a Cy5.5 azide-labeled acceptor molecule. This is often used to study

conformational changes in biomolecules.[8]

Materials:

Donor-labeled biomolecule (e.g., protein or nucleic acid with Cy3)

Acceptor-labeled biomolecule (e.g., protein or nucleic acid with Cy5.5)

TIRF microscope with appropriate laser lines for Cy3 (e.g., 532 nm) and Cy5.5 (e.g., 640

nm) excitation and a sensitive EMCCD or sCMOS camera.[9]

smFRET imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, pH 8.0, 50 mM NaCl)

supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and

glucose) and a triplet-state quencher (e.g., Trolox).[1]
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Surface-passivated coverslips (e.g., with PEG) and an immobilization strategy (e.g., biotin-

neutravidin).[2]

Procedure:

Sample Preparation and Immobilization:

Prepare the doubly labeled biomolecular complex.

Immobilize the complex on a passivated coverslip at a low density to ensure individual

molecules can be resolved.[2]

Microscope Setup:

Mount the sample on the TIRF microscope.

Focus on the sample using low laser power.

Image Acquisition:

Switch to the smFRET imaging buffer.

Excite the donor fluorophore (Cy3) with the appropriate laser.

Simultaneously record the fluorescence emission from both the donor and acceptor

channels using a dual-view or two-camera setup.

Acquire a time series of images (a movie) to observe FRET dynamics.

Data Analysis:

Identify single-molecule spots and extract the fluorescence intensity time traces for the

donor and acceptor.

Calculate the apparent FRET efficiency (E) for each molecule over time using the formula:

E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities,

respectively.
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Analyze the FRET trajectories to identify different conformational states and their kinetics.

Protocol 4: Direct Stochastic Optical Reconstruction
Microscopy (dSTORM)
This protocol details dSTORM imaging of fixed cells labeled with Sulfo-Cy5.5 azide.

Materials:

Labeled cells on coverslips (from Protocol 2, followed by fixation)

dSTORM imaging buffer: A buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl, 10% glucose)

containing an oxygen scavenging system (glucose oxidase and catalase) and a primary thiol

(e.g., 50-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA)).[6][10]

High numerical aperture (NA ≥ 1.4) oil-immersion objective.[6]

Lasers for excitation (e.g., 640-647 nm) and optionally for activation (e.g., 405 nm).[6]

Procedure:

Cell Fixation and Permeabilization (if required):

After labeling (as in Protocol 2), fix the cells with 4% paraformaldehyde in PBS for 15

minutes.[4]

If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes.[6]

Mounting: Mount the coverslip onto a microscope slide with a drop of freshly prepared

dSTORM imaging buffer. Seal the coverslip to prevent oxygen re-entry.[6]

Microscope Setup:

Use a high numerical aperture oil-immersion objective.[6]

Set up the appropriate laser lines for Cy5.5 excitation (e.g., 640-647 nm).[6]
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Imaging:

Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5

molecules into a dark state, with only a sparse subset of molecules emitting light at any

given time.[6]

Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms).

[6]

A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of

fluorophores from the dark state to the fluorescent state if needed.[6]

Data Analysis:

Use appropriate software to localize the single-molecule blinking events in each frame

with sub-pixel accuracy.[6]

Reconstruct the final super-resolution image from the accumulated localizations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3675867/
https://www.researchgate.net/figure/smFRET-TIRF-setup-a-The-Cy3-Cy5-labeled-and-biotinylated-Sc-D135-L14-ribozyme-is_fig2_221815247
https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://www.benchchem.com/product/b14094845#cy5-5-azide-for-single-molecule-imaging-applications
https://www.benchchem.com/product/b14094845#cy5-5-azide-for-single-molecule-imaging-applications
https://www.benchchem.com/product/b14094845#cy5-5-azide-for-single-molecule-imaging-applications
https://www.benchchem.com/product/b14094845#cy5-5-azide-for-single-molecule-imaging-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14094845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14094845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

